Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride
Overview
Description
“Methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride” is a chemical compound with the CAS Number: 97791-59-8 . It has a molecular weight of 205.68 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H15NO2.ClH/c1-12-9(11)7-4-6-2-3-8(7)10-5-6;/h6-8,10H,2-5H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 205.68 . Its InChI code is 1S/C9H15NO2.ClH/c1-12-9(11)7-4-6-2-3-8(7)10-5-6;/h6-8,10H,2-5H2,1H3;1H , which provides information about its molecular structure.Scientific Research Applications
Molecular Structure and Conformation Analysis
Research has been conducted on the structural and conformational analysis of azabicyclo[2.2.2]octane derivatives, providing insights into their molecular behavior and potential applications in designing novel compounds. Studies involving NMR spectroscopy and X-ray diffraction have elucidated the precise molecular arrangements and stereochemistry of such compounds, facilitating the understanding of their chemical reactivity and interaction with biological systems (Arias-Pérez et al., 2001).
Synthesis of Novel Compounds
Several research efforts have focused on synthesizing new molecules using azabicyclo[2.2.2]octane derivatives as starting materials or intermediates. These studies have led to the development of various novel compounds with potential biological and pharmacological applications. For example, the synthesis of chiral cyclic amino acid esters from azabicyclo[2.2.2]octane derivatives showcases the compound's utility in generating structurally complex and functionally diverse molecules (Moriguchi et al., 2014).
Applications in Medicinal Chemistry
Research into the synthesis of pipecolic acid analogues and other biologically active molecules underscores the importance of methyl 2-azabicyclo[2.2.2]octane-6-carboxylate hydrochloride in medicinal chemistry. These studies highlight the compound's role in creating new molecules with potential therapeutic benefits, including rigid amino acid derivatives and cyclic compounds with unique biological activities (Radchenko et al., 2009).
Contribution to Stereochemistry and Catalysis
Azabicyclo[2.2.2]octane derivatives have also been explored in the context of stereochemistry and catalysis, demonstrating their versatility in facilitating stereoselective reactions. Research in this area contributes to the broader understanding of catalytic mechanisms and the development of new synthetic methodologies that leverage the unique structural features of these compounds (Brock et al., 2012).
Properties
IUPAC Name |
methyl 2-azabicyclo[2.2.2]octane-6-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)7-4-6-2-3-8(7)10-5-6;/h6-8,10H,2-5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPCXEUTFZNZSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1NC2.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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